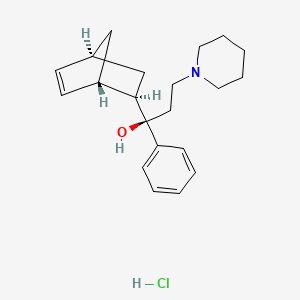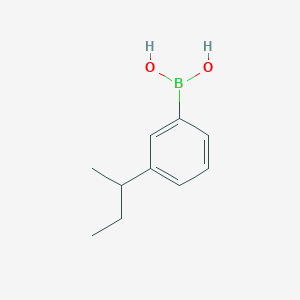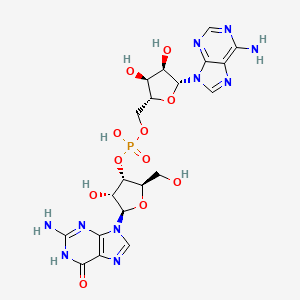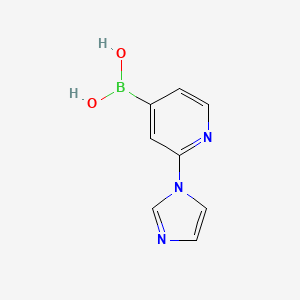
(+/-)-((exo, RS), RS) Biperiden Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-((exo, RS), RS) Biperiden Hydrochloride is a muscarinic receptor antagonist that has effects in both the central and peripheral nervous systems. It is commonly used in the treatment of Parkinson’s disease and to alleviate extrapyramidal symptoms induced by neuroleptic drugs . This compound is known for its ability to reduce muscle rigidity, tremors, and other symptoms associated with Parkinsonism .
Méthodes De Préparation
The preparation of (+/-)-((exo, RS), RS) Biperiden Hydrochloride involves several synthetic routes. One common method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization to the reactant salt. This is then subjected to a Grignard reaction and a Mannich reaction to form the final product . The reaction conditions are generally mild, making it suitable for industrial-scale production .
Analyse Des Réactions Chimiques
(+/-)-((exo, RS), RS) Biperiden Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(+/-)-((exo, RS), RS) Biperiden Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (+/-)-((exo, RS), RS) Biperiden Hydrochloride involves competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum. This helps restore the balance between acetylcholine and dopamine, thereby alleviating symptoms of Parkinsonism . The compound primarily targets muscarinic receptors, particularly the M1 subtype .
Comparaison Avec Des Composés Similaires
(+/-)-((exo, RS), RS) Biperiden Hydrochloride is often compared with other anticholinergic agents such as:
Benztropine: Another muscarinic antagonist used in the treatment of Parkinson’s disease.
Trihexyphenidyl: Similar in function, it is also used to manage Parkinson’s disease and drug-induced movement disorders.
What sets this compound apart is its specific efficacy in treating both central and peripheral symptoms of Parkinsonism, making it a versatile option in clinical settings .
Propriétés
Formule moléculaire |
C21H30ClNO |
|---|---|
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
(1R)-1-[(1S,2R,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20+,21-;/m0./s1 |
Clé InChI |
RDNLAULGBSQZMP-DBKRXAPLSA-N |
SMILES isomérique |
C1CCN(CC1)CC[C@@]([C@@H]2C[C@@H]3C[C@H]2C=C3)(C4=CC=CC=C4)O.Cl |
SMILES canonique |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B14091059.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091067.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091088.png)
![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)

![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B14091119.png)
![6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091121.png)
![6-Methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091123.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B14091125.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)

